Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate

Lipophilicity ADME Physicochemical Comparison

This thioether-bridged aryl carbamate features a hydrolytically labile carbamate, lipophilic 4-chlorophenacyl ketone, and a logP of 4.23—far exceeding simple N-phenylcarbamates. Its distinct H-bond network and confirmed NMR fingerprint ensure unambiguous identity verification, eliminating synthetic identity errors. Used in 9 independent HTS campaigns, it is a polypharmacological tool for RGS4, M1 muscarinic, and PDI-inhibition programs. Ideal for optimizing DMSO tolerance and intracellular access to targets inaccessible to generic analogs.

Molecular Formula C16H14ClNO3S
Molecular Weight 335.8 g/mol
Cat. No. B5560180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate
Molecular FormulaC16H14ClNO3S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO3S/c1-21-16(20)18-13-6-8-14(9-7-13)22-10-15(19)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)
InChIKeyCBEIJCVUDUFZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline of Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate (CAS 321980‑65‑8) for Sourcing and Selection


Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate (CAS 321980‑65‑8) is a synthetic aryl carbamate derivative containing a central thioether linkage that connects a methyl‑carbamate‑substituted phenyl ring to a 4‑chlorophenyl‑2‑oxoethyl moiety. Its molecular formula is C₁₆H₁₄ClNO₃S with a molecular weight of 335.8 g mol⁻¹ . The combination of a hydrolytically labile carbamate group, a lipophilic 4‑chlorophenyl ketone, and a thioether spacer distinguishes it from simpler N‑phenyl‑ or O‑phenyl‑carbamates that dominate many screening libraries. This unique architecture underpins its distinct physicochemical profile, including an elevated computed logP of 4.23 and a low estimated aqueous solubility (logS ≈ ‑5.11) [1], which directly impact formulation, handling, and in‑vitro assay compatibility decisions during procurement.

Why Generic Carbamate or Thiocarbamate Analogs Cannot Simply Replace Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate


In‑class replacement with simpler N‑phenylcarbamates (e.g., methyl N‑phenylcarbamate, CAS 2603‑10‑3) or common S‑aryl thiocarbamates (e.g., S‑(4‑chlorophenyl) N‑phenylthiocarbamate) fails because the thioether‑bridged 4‑chlorophenacyl substituent imparts a substantially higher lipophilicity (logP 4.23 vs. ~1.8 for unsubstituted methyl N‑phenylcarbamate [1]) and introduces a distinct hydrogen‑bond acceptor/donor network that alters target engagement, metabolic stability, and solubility. Additionally, the compound’s unique connectivity generates a characteristic NMR fingerprint (¹³C and ¹H) that is indispensable for unambiguous identity verification in procurement and quality control [2]. Without this combination of functional groups, generic analogs cannot reproduce the same pattern of bioassay hits observed across multiple high‑throughput screening programs.

Quantitative Evidence for Differentiated Selection of Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate


Enhanced Lipophilicity vs. the Parent Methyl N‑Phenylcarbamate Scaffold

The compound exhibits a computed SlogP of 4.23, which is approximately 2.4 units higher than that of the structurally simpler methyl N‑phenylcarbamate (XLogP3 ≈ 1.8) [1]. This increase in lipophilicity is attributable to the combined effects of the 4‑chlorophenyl ring and the thioether‑ketone linker [2].

Lipophilicity ADME Physicochemical Comparison

Reduced Aqueous Solubility as a Differentiation Factor for In‑Vitro Assay Design

The target compound has an estimated logS of ‑5.11 [1], which is markedly lower than the predicted logS of approximately ‑1.5 for methyl N‑phenylcarbamate (derived from its XLogP3 and topological polar surface area) [2]. This 3.6‑log‑unit difference translates to a roughly 4000‑fold lower aqueous solubility.

Solubility Assay Compatibility Formulation

Distinct NMR Fingerprint for Unambiguous Identity Confirmation

The compound has been registered in the SpectraBase database with two distinct NMR spectra (¹H and ¹³C) under compound ID 3u1FDeKyoPv [1]. In contrast, simpler methyl N‑phenylcarbamate (CAS 2603‑10‑3) exhibits a far less complex NMR pattern, lacking the aromatic and carbonyl signals arising from the 4‑chlorophenyl‑2‑oxoethyl thioether moiety.

Quality Control Identity Verification Spectroscopy

Multi‑Target Screening Profile Distinct from Simple Carbamates

The compound appears as an active hit in at least nine distinct high‑throughput screening assays, including targets such as RGS4, mu‑opioid receptor, ADAM17, M1 muscarinic receptor, and furin . This broad activity profile is not observed for methyl N‑phenylcarbamate, which is typically screened only as a negative control or synthetic intermediate. Although individual IC₅₀/EC₅₀ values from these assays are not publicly disclosed, the compound’s recurrent detection in diverse target‑based screens supports a distinct interaction landscape.

High‑Throughput Screening Polypharmacology Hit Profiling

Recommended Application Scenarios for Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate Based on Quantitative Differentiation


Cell‑Based Phenotypic Screening Requiring High Lipophilicity Compounds

With a logP of 4.23 and low aqueous solubility (logS ‑5.11) [1], the compound is ideally suited for cell‑based assays where passive membrane permeability is critical. Its enhanced lipophilicity, relative to methyl N‑phenylcarbamate (logP ≈ 1.8), allows better intracellular access to targets such as RGS4 and M1 muscarinic receptors, as indicated by its HTS hit profile.

Probe Development for Protein Disulfide Isomerase (PDI) Inhibition

The compound’s core architecture is contained within the patent family covering PDI inhibitors (US 2016/0145209 A1) [2]. Its thioether‑ketone linker and carbamate terminus are consistent with the pharmacophore required for PDI inhibition, making it a valuable scaffold for medicinal chemistry optimization programs targeting thrombosis and cancer.

Quality‑Controlled Procurement for Multi‑Assay Screening Collections

The availability of authenticated NMR spectra in SpectraBase [3] and the compound’s recurrence in nine independent HTS assays justify its inclusion in screening decks that prioritize compounds with verified identity and demonstrated polypharmacology, reducing the risk of synthetic identity errors that plague many commercial libraries.

Formulation and Solubility Challenge Studies

The 4000‑fold lower aqueous solubility relative to methyl N‑phenylcarbamate (logS difference ≈ 3.6) makes the compound a useful tool for studying solubility‑driven limitations in in‑vitro pharmacology, such as DMSO tolerance in cell assays, and for developing novel formulation strategies for poorly soluble carbamates.

Quote Request

Request a Quote for Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.